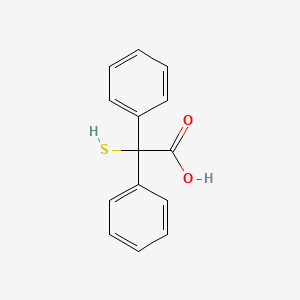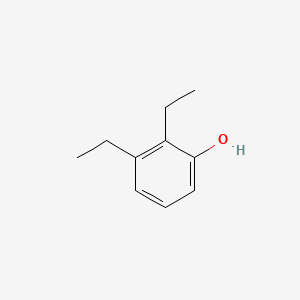
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-: is a synthetic organic compound belonging to the class of pyrimidinediones. This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The compound also features a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group. The stereochemistry of the compound is defined by the (1alpha,2alpha,3alpha) configuration.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a cyclopentyl ring substituted with a fluorine atom and a hydroxymethyl group can be reacted with urea or a urea derivative under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl groups in the pyrimidinedione ring can be reduced to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminium hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxyl-substituted pyrimidinedione derivatives.
Reduction: Formation of hydroxyl-substituted pyrimidinedione derivatives.
Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidinedione derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the desired biological effect.
相似化合物的比较
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-chloro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-bromo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-iodo-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)-
Uniqueness: The presence of the fluorine atom in 2,4(1H,3H)-Pyrimidinedione, 1-(2-fluoro-3-(hydroxymethyl)cyclopentyl)-, (1alpha,2alpha,3alpha)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in biological systems. Additionally, the specific stereochemistry of the compound can influence its interaction with molecular targets, leading to distinct biological activities compared to its analogs.
属性
CAS 编号 |
129746-09-4 |
|---|---|
分子式 |
C10H13FN2O3 |
分子量 |
228.22 g/mol |
IUPAC 名称 |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-9-6(5-14)1-2-7(9)13-4-3-8(15)12-10(13)16/h3-4,6-7,9,14H,1-2,5H2,(H,12,15,16)/t6-,7-,9+/m0/s1 |
InChI 键 |
BGMJYSAHUYZLAO-ACLDMZEESA-N |
手性 SMILES |
C1C[C@@H]([C@@H]([C@@H]1CO)F)N2C=CC(=O)NC2=O |
规范 SMILES |
C1CC(C(C1CO)F)N2C=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)







